
2-Cyclohexyl-1,3,2-dithiaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1,3,2-dithiaborolane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,3,2-dithiaborolane typically involves the reaction of cyclohexylboronic acid with sulfur-containing reagents. One common method includes the use of thiols or disulfides under controlled conditions to form the desired dithiaborolane structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: 2-Cyclohexyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiaborolane to its corresponding thiol or borane derivatives.
Substitution: The boron-sulfur bonds in this compound can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized boron compounds.
科学的研究の応用
2-Cyclohexyl-1,3,2-dithiaborolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing molecules, which are valuable in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: In materials science, this compound is used in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Cyclohexyl-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions that involve electron transfer or bond formation. This property is particularly useful in catalysis and the development of new materials.
類似化合物との比較
2-Cyclohexyl-1,3,2-dioxaborolane: Similar in structure but contains oxygen atoms instead of sulfur.
Cyclohexylboronic acid: Lacks the sulfur atoms and has different reactivity and applications.
Dicyclohexylborane: Contains two cyclohexyl groups bonded to boron, differing in steric and electronic properties.
Uniqueness: 2-Cyclohexyl-1,3,2-dithiaborolane is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and stability compared to its oxygen-containing counterparts. This makes it particularly valuable in applications requiring specific electronic and steric properties.
特性
CAS番号 |
88686-87-7 |
|---|---|
分子式 |
C8H15BS2 |
分子量 |
186.2 g/mol |
IUPAC名 |
2-cyclohexyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C8H15BS2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2 |
InChIキー |
AOOGSQRMILJECG-UHFFFAOYSA-N |
正規SMILES |
B1(SCCS1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)


![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
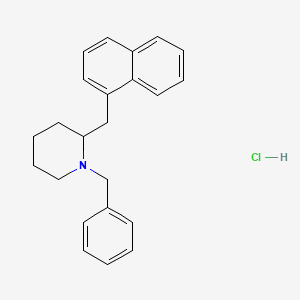

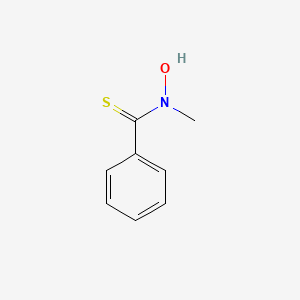
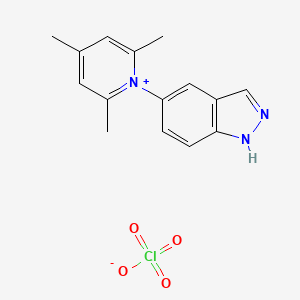
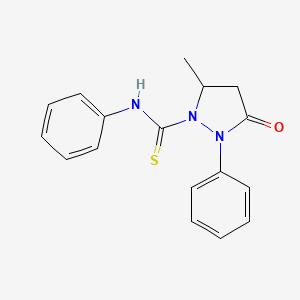
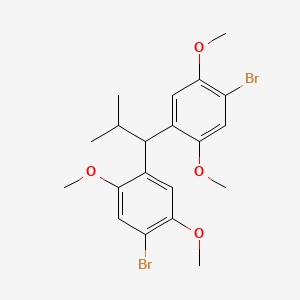
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
